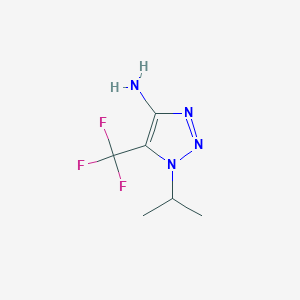![molecular formula C19H26N2O5 B13243525 tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13243525.png)
tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate: is a complex organic compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol This compound is characterized by its unique structure, which includes a morpholine ring substituted with an acetylbenzoyl group and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with an acetylbenzoyl chloride in the presence of a base such as triethylamine to form the acetylbenzoyl morpholine derivative.
Introduction of the tert-Butyl Carbamate Group: The acetylbenzoyl morpholine derivative is then reacted with tert-butyl chloroformate in the presence of a base like sodium bicarbonate to introduce the tert-butyl carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylbenzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and morpholine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development and design.
Industry:
Mécanisme D'action
The mechanism of action of tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The acetylbenzoyl group may play a role in binding to active sites, while the morpholine and carbamate moieties could influence the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a piperidine ring instead of morpholine.
tert-Butyl (4-aminobenzyl)carbamate: Contains a benzyl group instead of an acetylbenzoyl group.
tert-Butyl (2-aminoethyl)carbamate: Features an aminoethyl group instead of the morpholine ring.
Uniqueness:
- The presence of the acetylbenzoyl group in tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate distinguishes it from other similar compounds, potentially offering unique reactivity and binding properties.
- The combination of the morpholine ring and the tert-butyl carbamate group provides a distinct structural framework that can be exploited in various chemical and biological applications .
Propriétés
Formule moléculaire |
C19H26N2O5 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(4-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O5/c1-13(22)14-5-7-15(8-6-14)17(23)21-9-10-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,20,24) |
Clé InChI |
MZTFGGYVLZFUNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13243452.png)

![3-[(4-Methylcyclohexyl)oxy]azetidine](/img/structure/B13243464.png)

![2-[(3-Methylbutan-2-yl)amino]propan-1-ol](/img/structure/B13243479.png)
![1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13243488.png)
![2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13243491.png)
![{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13243497.png)


![1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B13243513.png)
![3-[(2-Methoxyphenyl)sulfanyl]azetidine](/img/structure/B13243534.png)
